molecular formula C19H18N4O5S B11970661 4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid

4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid

Cat. No.: B11970661
M. Wt: 414.4 g/mol
InChI Key: QZYJXAHTVCTHQK-KEBDBYFISA-N
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Description

4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a mercapto group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through esterification or amidation reactions, depending on the desired functional group connectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products Formed

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: Inhibition of enzyme activity, modulation of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
  • **4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID

Uniqueness

4-(((3-MERCAPTO-5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

4-[(E)-[5-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C19H18N4O5S/c1-26-14-8-13(9-15(27-2)16(14)28-3)17-21-22-19(29)23(17)20-10-11-4-6-12(7-5-11)18(24)25/h4-10H,1-3H3,(H,22,29)(H,24,25)/b20-10+

InChI Key

QZYJXAHTVCTHQK-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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